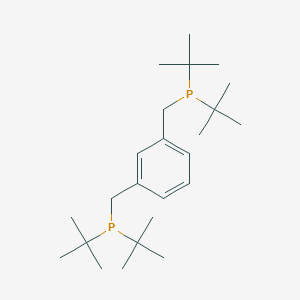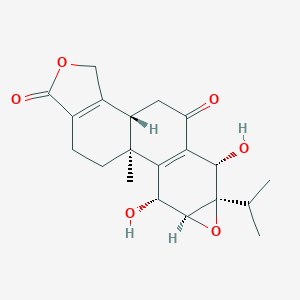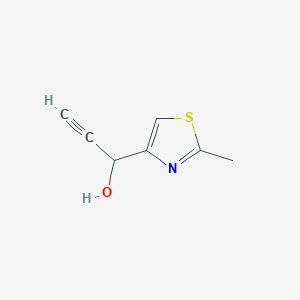
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol, also known as MTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MTMP is a heterocyclic compound that belongs to the thiazole family, and it contains a propargyl alcohol group, which makes it a versatile compound for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol is not fully understood, but it is believed to act through various pathways depending on its application. In medicine, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the immune system and reduce inflammation.
In agriculture, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to disrupt the cellular membranes of insects and fungi, leading to their death. It has also been shown to activate certain plant growth regulators, leading to increased plant growth and crop yields.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been shown to have various biochemical and physiological effects depending on its application. In medicine, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
In agriculture, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to increase the activity of certain enzymes involved in plant growth and development. It has also been shown to disrupt the cellular membranes of insects and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has several advantages for lab experiments, including its ease of synthesis and versatility for various chemical reactions. It is also relatively stable and can be stored for extended periods without significant degradation.
However, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol also has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents. It is also relatively expensive compared to other compounds, which may limit its widespread use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol. In medicine, further studies are needed to fully understand the mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol and its potential applications for the treatment of various diseases. In agriculture, further studies are needed to optimize the use of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol as a plant growth regulator and pesticide. In materials science, further studies are needed to explore the potential applications of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol as a building block for the synthesis of new materials.
Conclusion:
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol is a versatile compound with potential applications in various fields of scientific research. Its unique chemical structure and ease of synthesis make it a potential candidate for the development of new drugs, pesticides, and materials. Further studies are needed to fully understand the mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol and its potential applications for the advancement of science and technology.
Métodos De Síntesis
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol can be synthesized using various methods, but the most common method is the reaction between 2-methylthiazole and propargyl alcohol in the presence of a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Aplicaciones Científicas De Investigación
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
In agriculture, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to promote plant growth and increase crop yields. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
In materials science, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of various materials such as polymers and metal complexes. Its unique chemical structure makes it a versatile compound for various chemical reactions, making it a potential candidate for the development of new materials.
Propiedades
Número CAS |
153027-88-4 |
|---|---|
Nombre del producto |
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol |
Fórmula molecular |
C7H7NOS |
Peso molecular |
153.2 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-thiazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H7NOS/c1-3-7(9)6-4-10-5(2)8-6/h1,4,7,9H,2H3 |
Clave InChI |
HPUFEQFDYOHESQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(C#C)O |
SMILES canónico |
CC1=NC(=CS1)C(C#C)O |
Sinónimos |
4-Thiazolemethanol, -alpha--ethynyl-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



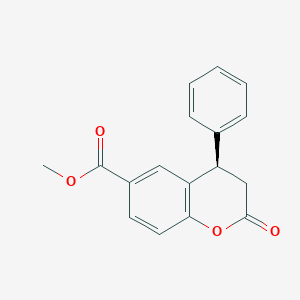
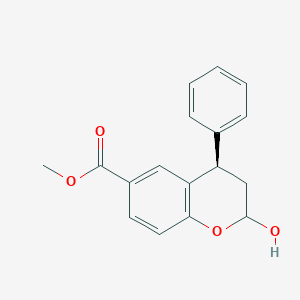


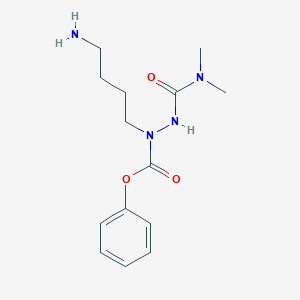
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
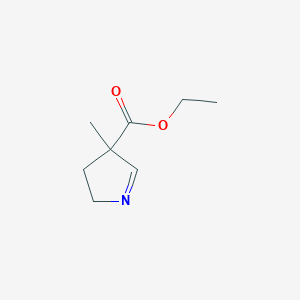
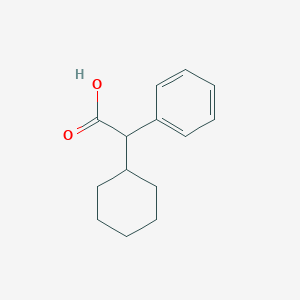
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
